4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-furanyl)- is a heterocyclic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the development of anti-cancer and anti-inflammatory agents. The molecular formula for this compound is and it is characterized by the presence of a chloro-substituent on a phenyl ring and a furan moiety attached to the quinazolinone structure .
The synthesis and characterization of 4(3H)-quinazolinones, including 3-(2-chlorophenyl)-2-(2-furanyl)-, have been documented in various scientific studies. Notable sources include research articles published in reputable journals such as the Royal Society of Chemistry and databases like PubChem, which provide detailed information on the chemical properties and synthesis methods of these compounds .
This compound can be classified under:
The synthesis of 4(3H)-quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of catalysts. A notable method includes using copper oxide as a catalyst in dimethylacetamide under controlled heating conditions.
A typical procedure involves:
This method allows for the recycling of the catalyst, enhancing sustainability in synthetic processes.
The molecular structure of 4(3H)-quinazolinone, 3-(2-chlorophenyl)-2-(2-furanyl)- can be described as follows:
4(3H)-quinazolinone derivatives can undergo various chemical reactions, including:
The reactivity can be influenced by substituents on the aromatic rings, which can either activate or deactivate certain positions for further reactions. For example, the presence of electronegative groups like chlorine can direct electrophilic attack to ortho or para positions on the aromatic ring .
The mechanism of action for compounds like 4(3H)-quinazolinone, 3-(2-chlorophenyl)-2-(2-furanyl)- often involves interaction with biological targets such as enzymes or receptors.
Research indicates that quinazolinone derivatives exhibit significant biological activity against various cancer cell lines, showcasing their potential as therapeutic agents .
Relevant analytical data includes:
4(3H)-quinazolinone, 3-(2-chlorophenyl)-2-(2-furanyl)- has several scientific uses:
The quinazolinone nucleus has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry since its first synthesis in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [1] [8]. The term "quinazoline" was formally proposed by Weddige in 1887 to describe this benzo[1,3]diazine structure, distinguishing it from isomeric cinnolines and quinoxalines [8]. The mid-20th century marked a turning point when the isolation of antimalarial quinazolinone alkaloids (e.g., 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone) from Dichroa febrifuga, a traditional Chinese herb, ignited pharmacological interest [2] [8]. This discovery catalyzed extensive synthetic campaigns, yielding over 300,000 quinazolinone derivatives to date, with approximately 40,000 exhibiting confirmed biological activities [8].
The scaffold’s versatility is evidenced by its integration into diverse therapeutic agents:
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative | Established core synthetic route from anthranilic acid |
1903 | Gabriel develops practical quinazoline synthesis | Enabled scalable production for research |
1951 | Methaqualone introduced as sedative | First therapeutic quinazolinone |
2000s | EGFR inhibitors (erlotinib) approved for NSCLC | Validated quinazolinones as kinase-targeting anticancer agents |
2020s | Dual EGFR/VEGFR-2 inhibitors (e.g., compound 4 [6]) | Demonstrated polypharmacology potential |
The 4(3H)-quinazolinone system (C₈H₆N₂O) consists of a benzene ring fused to a pyrimidin-4(3H)-one ring, creating a planar, electron-rich framework amenable to diverse chemical modifications [2] [8]. This core exhibits unique tautomerism, where 4-hydroxyquinazoline equilibrates with its keto tautomer 4(3H)-quinazolinone, enhancing its hydrogen-bonding capacity with biological targets [2] [5]. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while N3-H serves as a donor, facilitating interactions with enzyme active sites like EGFR’s ATP-binding domain [6] [8].
Key structure-activity advantages include:
Structural Feature | Biochemical Property | Biological Consequence |
---|---|---|
N1 position | Hydrogen-bond acceptor | Anchors to kinase hinge region (e.g., EGFR Met793) |
N3-H tautomer | Hydrogen-bond donor | Binds Asp1046 in VEGFR-2 DFG motif |
C2 substituent | Modulates electron density & steric bulk | Enhances kinase selectivity (e.g., 2-furanyl in VEGFR-2 inhibitors) |
Benzene ring (C6/C7) | Tolerates hydrophobic substituents | Improves membrane permeability and target occupancy |
The strategic incorporation of 2-furanyl at C2 and 3-(2-chlorophenyl) at N3 in the target compound exploits distinct pharmacophoric principles observed in kinase inhibitors:
2-Furanyl moiety:
3-(2-Chlorophenyl) moiety:
Table 3: Comparative Impact of Substituents on Quinazolinone Bioactivity
Substituent Position | Group | Binding Contribution | Observed Activity Enhancement |
---|---|---|---|
C2 | Phenyl | Hydrophobic stacking only | Moderate EGFR inhibition (IC₅₀ >10 μM) |
C2 | 2-Furanyl | H-bond acceptance + hydrophobic interactions | Dual EGFR/VEGFR-2 inhibition (IC₅₀ <1 μM) [6] |
N3 | Methyl | Minimal steric bulk | Low kinase selectivity |
N3 | 2-Chlorophenyl | Halogen bonding + hydrophobic pocket filling | 46-fold ↑ apoptosis induction vs. unsubstituted [6] |
Synthetic studies confirm these groups’ compatibility with green chemistry approaches, such as DMSO-catalyzed cyclocondensation of anthranilamide with 2-furoic acid derivatives [7]. The resultant compound exhibits optimized binding to both EGFR and VEGFR-2, validating the dual-targeting rationale [6].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: